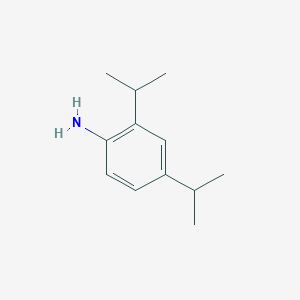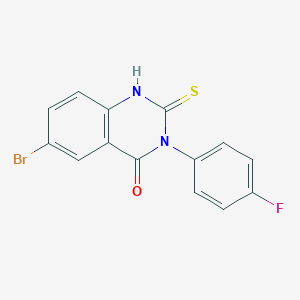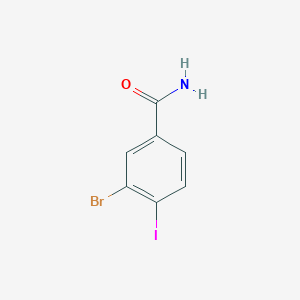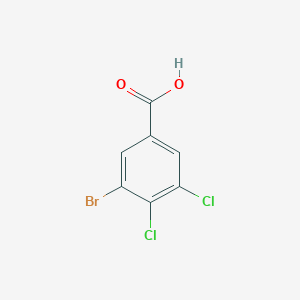
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide
Vue d'ensemble
Description
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide is a chemical compound with the molecular formula C24H26BrO2P . It has a molecular weight of 457.35 . This compound is also known by other names such as (5-Methoxy-5-oxopentyl) Triphenyl phosphonium Bromide .
Synthesis Analysis
There are several methods for synthesizing phosphonium salts. One approach involves the direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C . This method is efficient for acid-sensitive substrates . Another approach includes sequential addition of trimethylsilyl bromide and triphenylphosphine, which gives higher yields for benzyl alcohols bearing electroneutral or electron-withdrawing substituents .Molecular Structure Analysis
The molecular structure of Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide consists of a phosphonium ion with a (5-methoxy-5-oxopentyl) group and three phenyl groups attached to the phosphorus atom . The bromide ion is the counterion .Physical And Chemical Properties Analysis
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide is typically stored in an inert atmosphere at room temperature . More detailed physical and chemical properties are not available at this time.Applications De Recherche Scientifique
- Building Block for Novel Compounds : Phosphonium bromide serves as a valuable building block in the synthesis of novel pharmaceutical compounds . Researchers can leverage its unique structure to create derivatives with potential therapeutic applications.
- Prostaglandin Derivatives : The method for synthesizing this compound is suitable for mass production, making it effective for manufacturing prostaglandin derivatives with high yield . Prostaglandins play crucial roles in inflammation, pain modulation, and other physiological processes.
- Preparation of Other Organic Bromides : Beyond electrophilic bromination, this compound is employed in the preparation of various organic bromides. Examples include electrophilic bromination of alkenes and bromocyclization reactions .
Pharmaceutical Research
Organic Synthesis
Safety and Hazards
This compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Mécanisme D'action
Target of Action
(5-Methoxy-5-oxopentyl)triphenylphosphonium bromide is an organic compound with the chemical formula C23H27BrO2P . It is commonly used as a source of bromide ions for electrophilic bromination in organic synthesis . The primary targets of this compound are organic molecules that require the addition of bromine .
Mode of Action
This compound interacts with its targets by providing bromide ions for electrophilic bromination . This process involves the addition of bromine to organic molecules, which can lead to significant changes in their structure and function .
Biochemical Pathways
The compound is involved in the biochemical pathway of electrophilic bromination . This pathway can lead to the formation of various organic bromides, including the electrophilic bromination of olefins and Bromo-naphthylation reactions .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ether and methylene chloride , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of brominated organic molecules . These molecules can have various applications, depending on their structure and properties.
Action Environment
The action of (5-Methoxy-5-oxopentyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it should be handled with care to prevent inhalation, swallowing, and contact with skin or eyes . It should also be kept away from fire sources and oxidants, and stored in a closed container, away from acids and alkalis . These precautions can help ensure the compound’s stability and efficacy.
Propriétés
IUPAC Name |
(5-methoxy-5-oxopentyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-26-24(25)19-11-12-20-27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRISKIMGLXRNRV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456419 | |
| Record name | Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | |
CAS RN |
79837-79-9 | |
| Record name | Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




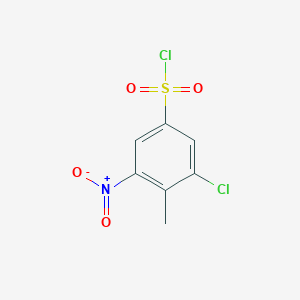
![2-{(E)-[(4-nitrophenyl)imino]methyl}phenol](/img/structure/B3057290.png)
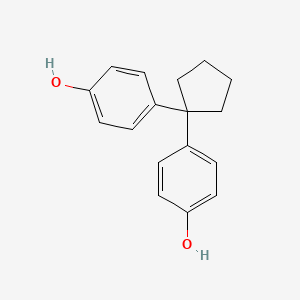
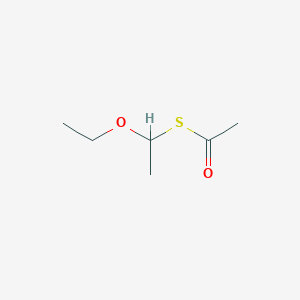
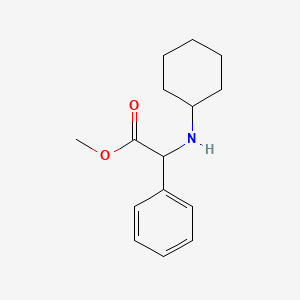
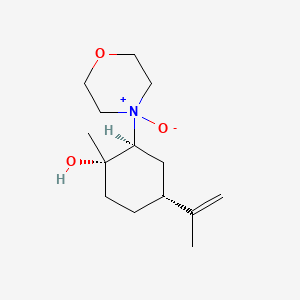
![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)

